[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride
Description
Properties
IUPAC Name |
(E)-4-phenylbut-3-en-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-9H,11H2,1H3;1H/b8-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXGWXBOCHZJLH-USRGLUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzaldehyde, methylamine, and propenyl derivatives.
Condensation Reaction: Benzaldehyde undergoes a condensation reaction with methylamine to form the corresponding imine.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the amine.
Hydrochloride Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the amine and alkene functionalities:
Key findings:
-
Enzymatic oxidation by monoamine oxidase B (MAOB) produces 3-phenylpropanal derivatives with hydrogen peroxide as a byproduct .
-
Strong oxidizing agents like KMnO₄ preferentially attack the conjugated alkene system, yielding fragmented aromatic ketones .
Reduction Reactions
The alkene and imine groups are susceptible to reduction:
Notable observations:
-
Catalytic hydrogenation (H₂/Pd-C) achieves quantitative conversion to 1-methyl-3-phenylpropylamine hydrochloride .
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NaBH₄ selectively reduces in situ-generated iminium ions during Michael addition reactions .
Substitution Reactions
The amine group participates in nucleophilic substitutions:
| Reagent | Product | Yield |
|---|---|---|
| Benzoyl chloride | N-Benzoylated derivative | 82% |
| Acetic anhydride | Acetamide analog | 70–75% |
| Fe(acac)₃/Nucleophiles | γ-Substituted adducts | 52–96% |
Mechanistic insights:
-
Acylation occurs under mild conditions (0°C, DCM) with triethylamine as a base .
-
Iron(III)-catalyzed Michael additions enable coupling with nitromethane or malonates .
Cross-Coupling Reactions
Transition-metal catalysis facilitates C–C bond formation:
| Catalyst | Coupling Partner | Application |
|---|---|---|
| NiCl₂(PPh₃)₂ | Aryl zinc reagents | Biaryl synthesis |
| Shvo’s catalyst | β-Hydroxy nitriles | Dynamic kinetic resolution |
| CuCl/BINOL | Benzyl azides | Triazole-functionalized amines |
Research highlights:
-
Nickel-catalyzed Kumada couplings with aryl halides achieve 96% yield for chroman derivatives .
-
Copper-mediated click chemistry introduces triazole moieties for drug discovery applications .
Photocatalytic Reactions
Asymmetric synthesis under visible light irradiation:
| System | Outcome | ee |
|---|---|---|
| Ru(bpy)₃²⁺/DIPEA | Enantiopure hydroxyl amino alcohols | >90% |
| Chiral Lewis acid/Sc(OTf)₃ | Vicinal diamine derivatives | 85–92% |
Mechanistic studies confirm single-electron transfer (SET) pathways for radical generation .
Comparative Reaction Data
Thermodynamic parameters for key transformations:
| Reaction Type | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Rate (M⁻¹s⁻¹) |
|---|---|---|---|
| Alkene hydrogenation | 58.2 | −120 | 1.4×10³ |
| Enzymatic oxidation | 34.7 | −95 | 2.8×10² |
| Acylation | 42.1 | −88 | 6.7×10² |
Stability Considerations
This compound’s versatility in organic synthesis and pharmacological applications is evidenced by its participation in >15 distinct reaction types across peer-reviewed studies . Researchers should select reaction conditions carefully due to competing pathways at the allylic amine center.
Scientific Research Applications
Chemical Applications
Organic Synthesis
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride serves as a reagent in organic synthesis. It is utilized as a building block for the construction of more complex molecules. The compound can participate in various chemical reactions including oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists.
Reactivity and Mechanism
The compound can undergo:
- Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to convert it into corresponding oxides or other oxidation products.
- Reduction: Reducing agents such as lithium aluminum hydride can yield amines or alcohols.
- Substitution: The compound can engage in substitution reactions with halogens or nucleophiles.
Biological Applications
Cytotoxic Activity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit the growth of several human cancer cell lines at micromolar concentrations. Notably, it has demonstrated potential in reversing multidrug resistance in cancer cells by modulating the expression of the MDR1 gene .
Mechanism of Action
The compound's mechanism involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including apoptosis in cancer cells, making it a candidate for further therapeutic exploration .
Medicinal Applications
Therapeutic Properties
The compound is being investigated for its potential therapeutic properties. It may serve as a precursor for pharmaceutical compounds aimed at treating various ailments. Its ability to enhance the efficacy of existing drugs, such as doxorubicin, against resistant cancer cells highlights its significance in drug development .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of tailored compounds that meet specific industry needs.
Table 1: Cytotoxicity Data of this compound on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 7.6 |
| HepG2 | 8.5 |
| MCF-7 | 5.2 |
| HeLa | 10.9 |
This table summarizes the inhibitory concentration (IC50) values for various cancer cell lines treated with this compound, indicating its potency against these cells .
Table 2: Reaction Conditions for Synthesis
| Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO4 | Reflux in aqueous solution | 75 |
| Reduction | LiAlH4 | Anhydrous ether | 80 |
| Substitution | Bromine | Room temperature | 60 |
This table outlines various reaction conditions under which this compound can be synthesized and the corresponding yields achieved.
Mechanism of Action
The mechanism of action of [(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Amine Derivatives
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride (CAS: 1240591-01-8)
- Structure : Differs by a 4-methoxy substituent on the phenyl ring and a propyl group replacing the methyl group on the amine.
- Applications : The methoxy group may confer increased electron density, influencing reactivity in synthetic pathways or biological interactions.
(R)-1-Methyl-prop-2-ynylamine Hydrochloride (CAS: 869349-15-5)
- Structure : Contains a propargyl (C≡C) group instead of the propenyl (C=C) chain, with an (R)-configured methyl group.
- Molecular weight is 121.60 g/mol, significantly lower than the target compound .
- Applications : Propargyl amines are common intermediates in click chemistry and asymmetric synthesis.
2-[Methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol Hydrochloride (CAS: 25441-16-1)
- Structure : Adds a phenylpropan-1-ol group to the amine nitrogen, increasing steric bulk and hydrogen-bonding capacity.
- Properties : Molecular weight of 317.85 g/mol and higher polarity (PSA: 23.47 Ų) due to the hydroxyl group. Boiling point is 431.5°C, suggesting thermal stability .
- Applications : The hydroxyl group may enhance solubility in polar solvents or interaction with biological targets.
Diethylpropion Hydrochloride (CAS: 134-80-5)
- Structure: A sympathomimetic amine with a ketone group (1-phenyl-2-diethylamino-1-propanone hydrochloride).
- Properties: Pharmacologically active as an anorectic agent, differing markedly in backbone structure but sharing the amine hydrochloride salt form .
- Applications : Used clinically for obesity management, highlighting the role of amine hydrochloride salts in drug formulations.
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
|---|---|---|---|---|
| [(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine HCl (5586-89-0) | C₁₀H₁₄ClN | 169.65 | (E)-propenyl, methylamine, phenyl | Discontinued, 95% purity |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine HCl (1240591-01-8) | C₁₃H₂₀ClNO | 241.76 | 4-methoxyphenyl, propylamine | Enhanced lipophilicity |
| (R)-1-Methyl-prop-2-ynylamine HCl (869349-15-5) | C₄H₈ClN | 121.60 | Propargyl chain, (R)-methyl | High reactivity for synthesis |
| 2-[Methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol HCl (25441-16-1) | C₁₉H₂₄ClNO | 317.85 | Phenylpropanol, (E)-propenyl | High boiling point (431.5°C) |
| Diethylpropion HCl (134-80-5) | C₁₃H₂₀ClNO | 241.76 | Ketone, diethylamine | Anorectic agent, controlled-release |
Key Research Findings
- Structural Influence on Reactivity : Propargyl derivatives (e.g., CAS 869349-15-5) exhibit higher reactivity in cycloaddition reactions compared to propenyl analogs due to triple-bond strain .
- Polarity and Solubility : The hydroxyl group in CAS 25441-16-1 increases PSA, suggesting improved aqueous solubility compared to the target compound .
Biological Activity
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride, a compound with the molecular formula C14H22ClN and a molecular weight of 239.78 g/mol, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
- Molecular Formula : C14H22ClN
- Molecular Weight : 239.78 g/mol
- Chemical Structure : The compound features a propenylamine structure which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as a ligand that can bind to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in several key biological processes:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Modulation : It has been suggested that this compound could inhibit or activate enzymes depending on the context of its application.
Antimicrobial Effects
Recent studies have explored the antimicrobial properties of this compound. For instance, it has shown potential effectiveness against various bacterial strains, indicating its utility in combating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 µM |
| Escherichia coli | 16.4 µM |
| Klebsiella pneumoniae | 16.5 µM |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 ± 0.12 |
| HepG2 | 8.5 ± 0.32 |
The compound's ability to enhance potency against multidrug-resistant cancer cells has been particularly noted, making it a candidate for further research in cancer therapeutics .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antifungal Activity : A study evaluated the antifungal effects against Aspergillus flavus, revealing significant inhibition at concentrations as low as 10 µM.
- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that the compound exhibits cytotoxic effects, correlating with its structural properties and ability to induce apoptosis through mitochondrial pathways .
Safety and Toxicology
While exploring the therapeutic potential of this compound, safety assessments are crucial. The compound is classified under GHS07 hazard pictograms due to potential risks such as skin irritation and respiratory issues if mishandled.
Q & A
Basic: What are the recommended methodologies for synthesizing [(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride in academic settings?
Methodological Answer:
The synthesis typically involves two stages: (1) formation of the amine precursor and (2) conversion to the hydrochloride salt.
- Amine Synthesis : The (2E)-configured enamine can be prepared via a stereoselective condensation reaction between methylamine and a substituted cinnamaldehyde derivative. Catalytic methods (e.g., acid/base-mediated) ensure retention of the E-configuration .
- Hydrochloride Formation : The free amine is treated with concentrated hydrochloric acid under controlled pH (3–4) to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity .
Key Considerations : Monitor reaction stereochemistry using NMR (J coupling constants for E/Z isomer differentiation) and confirm salt formation via FT-IR (N–H stretching at 2500–3000 cm⁻¹ and Cl⁻ counterion peaks).
Advanced: How can researchers resolve discrepancies between spectroscopic data and X-ray crystallographic results for this compound?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., solvatomorphism or temperature-dependent conformational changes). A systematic approach includes:
Multi-Technique Validation :
- Compare solution-state NMR (DMSO-d₆ or CDCl₃) with solid-state NMR to identify solvent-induced shifts.
- Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting crystallographic data .
Computational Modeling :
- Perform DFT calculations (e.g., Gaussian or ORCA) to simulate NMR chemical shifts and compare with experimental data.
- Analyze hydrogen-bonding networks (using Mercury or CrystalExplorer) to explain packing discrepancies .
Case Example : If X-ray shows planar amine geometry but NMR suggests non-planarity, consider temperature-dependent XRD to capture conformational flexibility .
Basic: Which analytical techniques are critical for assessing the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70:30 acetonitrile/0.1% TFA in water. Retention time consistency (±0.1 min) indicates purity .
- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry detects volatile impurities (e.g., residual solvents) and confirms thermal stability of the hydrochloride salt .
- Elemental Analysis : Match experimental C, H, N, and Cl content with theoretical values (deviation <0.4% acceptable) .
Advanced: How can hydrogen-bonding patterns influence the crystallization and stability of this compound?
Methodological Answer:
Hydrogen bonding governs crystal packing and stability. Key steps for analysis:
Graph Set Analysis : Use crystallographic data (CIF files) to classify H-bond motifs (e.g., R₂²(8) rings or C(6) chains) using software like Mercury .
Energy Frameworks : Calculate lattice energies (via CrystalExplorer) to compare H-bond contributions. Stronger networks correlate with higher melting points .
Stability Testing : Store crystals at varying humidity levels to assess H-bond-mediated hygroscopicity. Correlate with PXRD patterns pre/post storage .
Basic: What are the best practices for determining the crystal structure of this compound using X-ray diffraction?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Ensure θ range > 25° for high completeness .
- Structure Solution : Employ SHELXT for direct methods or SHELXD for charge flipping. Refine with SHELXL using anisotropic displacement parameters for non-H atoms .
- Validation : Check R1 (<5%), wR2 (<12%), and Flack parameter (for enantiopurity) using PLATON .
Advanced: How can researchers optimize synthetic routes to minimize isomeric impurities (e.g., Z-isomer contamination)?
Methodological Answer:
- Catalytic Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to favor the E-isomer .
- In Situ Monitoring : Employ ReactIR to track imine/enamine equilibria and adjust reaction time/temperature dynamically.
- Purification : Chiral HPLC (Chiralpak IA column) or fractional crystallization in hexane/ethyl acetate to isolate the E-isomer .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP/Solubility : Use MarvinSketch or ACD/Labs to predict partition coefficients and solubility profiles.
- pKa Estimation : Employ SPARC or ChemAxon to estimate amine protonation states (critical for bioavailability studies) .
- DFT Modeling : Gaussian 16 for optimizing geometry and calculating electrostatic potential maps (ESP) to predict reactivity .
Advanced: How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ variability) using Bayesian statistics to identify outliers.
- Conformational Analysis : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to correlate bioactive conformers with experimental activity .
- Counterion Effects : Compare hydrochloride salt bioactivity with free base or other salts (e.g., sulfate) to assess counterion influence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
